

(S)-(+)-2-Methylpiperazine CAS number 74879-18-8

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Compound of Interest

Compound Name: (S)-(+)-2-Methylpiperazine

Cat. No.: B108145

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An In-Depth Technical Guide to **(S)-(+)-2-Methylpiperazine** CAS Number: 74879-18-8

Introduction

(S)-(+)-2-Methylpiperazine is a chiral heterocyclic compound that has emerged as a cornerstone in modern medicinal chemistry and drug development. As a derivative of piperazine, a scaffold prevalent in a vast array of clinically successful drugs, its stereochemically defined structure offers a unique advantage for crafting next-generation therapeutics.^{[1][2][3]} The piperazine ring is recognized as a "privileged scaffold" because its incorporation into molecules often enhances critical pharmacokinetic properties, such as aqueous solubility and oral bioavailability, while providing versatile handles for synthetic modification.^[3]

The introduction of a chiral center at the C2 position, specifically in the (S)-configuration, allows for highly specific, three-dimensional interactions with biological targets like enzymes and receptors. This stereoselectivity is paramount for improving a drug candidate's potency and selectivity, thereby reducing off-target effects and enhancing its therapeutic index.^{[1][4]} This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, offering in-depth insights into the physicochemical properties, synthesis, analysis, applications, and safe handling of this high-value chiral building block.

Part 1: Physicochemical and Spectroscopic Profile

A thorough understanding of the fundamental properties of **(S)-(+)-2-Methylpiperazine** is essential for its effective use in synthesis and formulation.

Core Molecular Structure and Properties

(S)-(+)-2-Methylpiperazine is a six-membered diamine ring with a methyl group at the second position, which confers chirality. Its molecular formula is $C_5H_{12}N_2$.^[5] The two nitrogen atoms provide basicity and sites for further functionalization.

Table 1: Physicochemical Properties of **(S)-(+)-2-Methylpiperazine**

Property	Value	Reference
CAS Number	74879-18-8	[5]
Molecular Formula	$C_5H_{12}N_2$	[5] [6]
Molecular Weight	100.16 g/mol	[6] [7]
Appearance	White to yellow crystalline powder or chunks	[8]
Melting Point	91-93 °C	[8]
Boiling Point	155-156 °C	[7] [8]
Optical Rotation (α)	+13.5° (c=1, toluene)	[8]
Flash Point	65 °C (149 °F)	[7] [8] [9]
SMILES	<chem>N1--INVALID-LINK--C</chem>	[5] [6]

| InChI Key | JOMNTHCQHJPVAZ-YFKPBYRVSA-N [\[6\]](#) |

Spectroscopic Data for Structural Elucidation

Spectroscopic analysis is non-negotiable for confirming the structural integrity and purity of **(S)-(+)-2-Methylpiperazine**.

- 1H NMR Spectroscopy:** Proton NMR is used to confirm the presence and connectivity of protons in the molecule. For the racemic 2-methylpiperazine, typical shifts in $CDCl_3$ show the

methyl group as a doublet around 1.0 ppm, a broad signal for the N-H protons, and a series of multiplets for the ring methylene and methine protons between ~2.3 and 3.0 ppm.[10] The spectrum for the pure (S)-enantiomer will be identical in an achiral solvent.

- ¹³C NMR Spectroscopy: Carbon NMR provides information on the carbon framework. The spectrum will show distinct signals for the methyl carbon and the four unique carbons of the piperazine ring.
- Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) is used to determine the molecular weight. The mass spectrum of 2-methylpiperazine shows a molecular ion (M⁺) peak at m/z 100, consistent with its molecular weight.[11]
- Infrared (IR) Spectroscopy: IR spectroscopy helps identify key functional groups. The spectrum will exhibit characteristic N-H stretching bands for the secondary amine groups and C-H stretching for the alkyl groups.[12]

Part 2: Synthesis and Chiral Purity

The generation of enantiomerically pure **(S)-(+)-2-Methylpiperazine** is a critical challenge that can be addressed through several strategic approaches. The choice of method often depends on scalability, cost, and the desired level of enantiomeric excess (ee).

Overview of Synthetic Strategies

- Chiral Resolution: This is the most common industrial method, involving the separation of a racemic mixture of 2-methylpiperazine. It is achieved by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid.[8][13] The differing solubilities of these salts allow for their separation via fractional crystallization.[14]
- Asymmetric Synthesis: This elegant approach involves constructing the chiral piperazine ring from prochiral precursors using chiral catalysts or auxiliaries.[15][16] While often more complex, it can provide direct access to the desired enantiomer with high purity.
- From the Chiral Pool: This strategy utilizes readily available, enantiomerically pure starting materials, such as amino acids (e.g., (S)-alanine).[17] The inherent chirality of the starting material is transferred through the synthetic sequence to the final product.

Experimental Protocol: Chiral Resolution of Racemic 2-Methylpiperazine

This protocol describes a classical method for obtaining the (S)-enantiomer by separating diastereomeric salts. The principle relies on the reaction of a racemic base with a single enantiomer of a chiral acid to form two diastereomers with different physical properties.^[14]

Objective: To isolate **(S)-(+)-2-Methylpiperazine** from a racemic mixture using D-(-)-tartaric acid as the resolving agent. This process preferentially crystallizes the (R)-(-)-2-Methylpiperazine L-tartrate salt, leaving the desired (S)-enantiomer enriched in the mother liquor.

Materials:

- (±)-2-Methylpiperazine
- D-(-)-Tartaric acid
- Methanol or Ethanol
- Water
- Sodium Hydroxide (NaOH)
- Toluene or Dichloromethane

Procedure:

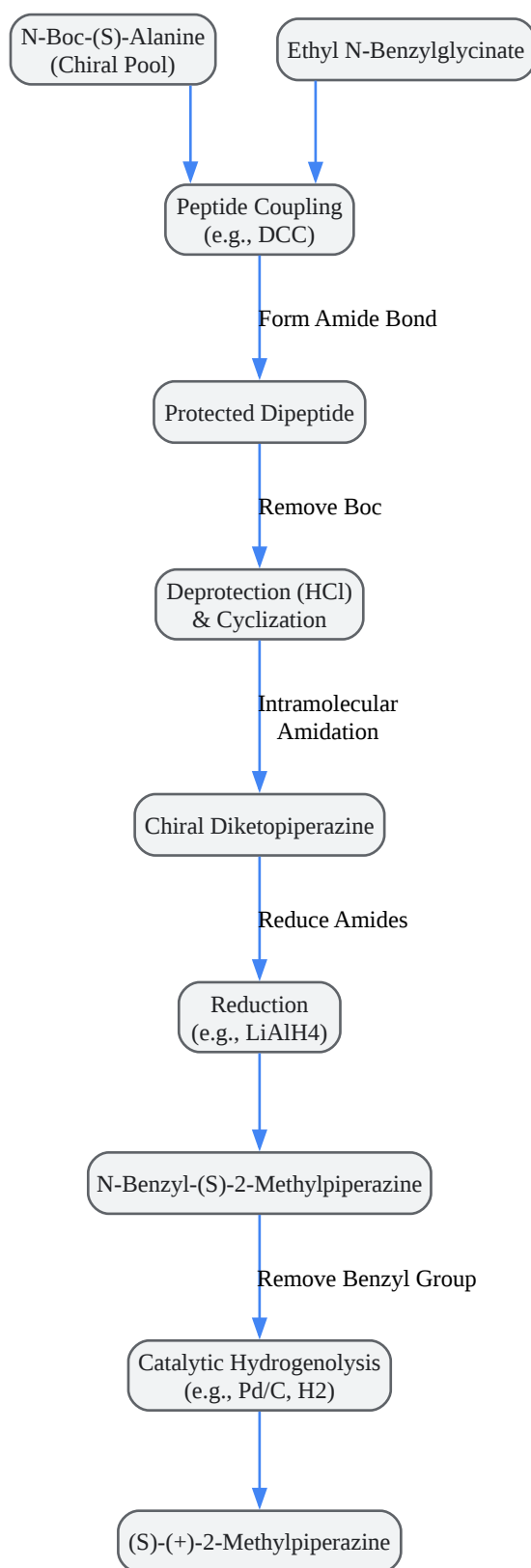
- **Salt Formation:** Dissolve racemic 2-methylpiperazine (1.0 eq) in a suitable solvent like water or an alcohol-water mixture.^[8] Heat the solution gently to ensure complete dissolution.
- **Resolving Agent Addition:** In a separate flask, dissolve D-(-)-tartaric acid (0.5-1.0 eq) in the same solvent. Slowly add the tartaric acid solution to the 2-methylpiperazine solution with stirring.
- **Fractional Crystallization:** Allow the solution to cool slowly to room temperature, and then potentially cool further in an ice bath. The diastereomeric salt of (R)-2-methylpiperazine with

D-tartaric acid will preferentially crystallize due to lower solubility.

- Isolation: Collect the precipitated crystals (the (R)-enantiomer salt) by vacuum filtration. The mother liquor is now enriched with the diastereomeric salt of (S)-2-methylpiperazine.
- Liberation of the Free Base: Take the enriched mother liquor and remove the solvent under reduced pressure. Dissolve the residue in water and basify the solution to a pH > 10 with a strong base like NaOH. This neutralizes the tartaric acid and liberates the free (S)-2-methylpiperazine.
- Extraction & Purification: Extract the aqueous solution multiple times with an organic solvent such as toluene or dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under vacuum to yield the crude **(S)-(+)-2-Methylpiperazine**. Further purification can be achieved by distillation or recrystallization.

Conceptual Workflow: Asymmetric Synthesis from (S)-Alanine

This route provides excellent stereochemical control by starting with an enantiopure building block. An improved synthesis based on this concept was developed to overcome low yields in earlier procedures.[\[17\]](#)[\[18\]](#)



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Caption: Asymmetric synthesis of (S)-2-Methylpiperazine from (S)-Alanine.

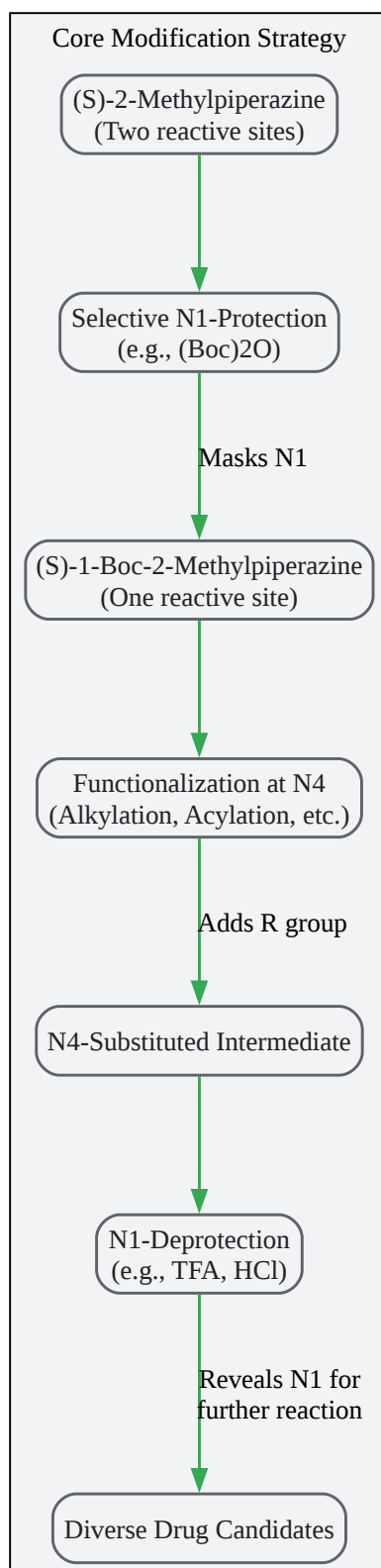
Part 3: Applications in Medicinal Chemistry

The utility of **(S)-(+)-2-Methylpiperazine** stems from the advantageous properties of the piperazine core combined with the stereochemical influence of the methyl group.

Reactivity and Synthetic Utility

The two nitrogen atoms of (S)-2-methylpiperazine exhibit different steric environments and nucleophilicity. The N1 nitrogen is adjacent to the chiral center and is more sterically hindered, while the N4 nitrogen is less hindered. This difference can be exploited for regioselective reactions.

Often, for controlled synthesis, one nitrogen is protected, typically with a tert-butoxycarbonyl (Boc) group, to form (S)-1-N-Boc-2-methylpiperazine.^{[19][20]} This allows for selective functionalization at the unhindered N4 position through reactions like alkylation or acylation.^[21] Subsequent removal of the Boc group allows for further modification at N1, enabling the construction of complex and diverse molecular architectures.



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Caption: General synthetic workflow using (S)-2-Methylpiperazine.

Role as a Pharmacophore

The (S)-2-methylpiperazine moiety is a key component in the design of various pharmacologically active agents. It serves as a crucial intermediate in the synthesis of compounds targeting a range of conditions.^[21] Its applications include the development of:

- Anticancer and Antiviral Agents^[23]
- Antibiotics, including certain quinolone antibacterials where the specific stereochemistry is vital for activity.^{[17][18]}
- Central Nervous System (CNS) Drugs, such as treatments for neurological disorders.^[23]

The chiral methyl group provides a critical contact point within a binding pocket, enhancing affinity and selectivity for the biological target.

Part 4: Quality Control and Analysis

Ensuring the chemical and enantiomeric purity of **(S)-(+)-2-Methylpiperazine** is paramount for its use in pharmaceutical development.

Table 2: Key Quality Control Analytical Methods

Parameter	Method	Typical Purpose
Identity	NMR, IR, MS	Confirms the chemical structure matches the reference.
Chemical Purity	HPLC, GC	Quantifies the amount of the desired compound relative to impurities.
Enantiomeric Excess (ee)	Chiral HPLC	Determines the percentage of the (S)-enantiomer relative to the (R)-enantiomer.
Water Content	Karl Fischer Titration	Measures the amount of residual water, which can affect reactivity.

| Optical Rotation | Polarimetry | Confirms the correct stereochemical configuration and provides a measure of enantiomeric purity. |

Protocol: Determination of Enantiomeric Excess by Chiral HPLC

Objective: To separate and quantify the (S)-(+) and (R)-(-) enantiomers of 2-methylpiperazine to calculate the enantiomeric excess (ee).

Principle: Chiral High-Performance Liquid Chromatography (HPLC) uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, causing them to elute at different times (retention times).

Procedure:

- Derivatization (If Necessary):** To improve UV detection and chromatographic resolution, the amine groups are often derivatized with a UV-active agent (e.g., benzoyl chloride or dansyl chloride) under basic conditions. This step must be performed carefully to avoid racemization.

- Column Selection: Choose a suitable chiral column. Polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD-H) are often effective.
- Mobile Phase: A typical mobile phase is a mixture of hexane and isopropanol, often with a small amount of an amine additive (like diethylamine) to improve peak shape. The exact ratio must be optimized to achieve baseline separation.
- Analysis:
 - Inject a standard solution of the racemic mixture to determine the retention times for both enantiomers.
 - Inject the sample solution of **(S)-(+)-2-Methylpiperazine**.
 - Integrate the peak areas for both enantiomers in the sample chromatogram.
- Calculation:
 - Enantiomeric Excess (ee %) = $\left[\frac{\text{Area}_S - \text{Area}_R}{\text{Area}_S + \text{Area}_R} \right] \times 100$
 - Where Area_S is the peak area of the (S)-enantiomer and Area_R is the peak area of the (R)-enantiomer.

Part 5: Safety, Handling, and Storage

Proper handling and storage procedures are mandatory to ensure laboratory safety and maintain the integrity of the compound.

Hazard Identification

(S)-(+)-2-Methylpiperazine is classified as a hazardous substance. Key hazards include:

- Flammability: It is a flammable solid.^{[9][24][25]} Keep away from heat, sparks, and open flames.^{[8][24][25]}
- Corrosivity/Irritation: Causes burns and is irritating to the eyes, respiratory system, and skin. ^{[8][24][25][26]} Direct contact can cause severe eye damage.^[26]

Safe Handling and Personal Protective Equipment (PPE)

- Engineering Controls: Use in a well-ventilated area, preferably within a chemical fume hood, to keep airborne concentrations low.[\[24\]](#)[\[26\]](#)
- Personal Protective Equipment:
 - Eye/Face Protection: Wear chemical safety goggles or a face shield.[\[25\]](#)
 - Skin Protection: Wear suitable protective gloves and clothing to prevent skin contact.[\[24\]](#)[\[27\]](#)
 - Respiratory Protection: If dust is generated or ventilation is inadequate, use a NIOSH-approved respirator.[\[24\]](#)
- General Hygiene: Avoid breathing dust.[\[24\]](#) Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling.[\[26\]](#)[\[27\]](#)

Storage and Disposal

- Storage: Store in a tightly closed container in a cool, dry, well-ventilated place designated as a flammables area.[\[8\]](#)[\[24\]](#) For long-term stability, storage under an inert atmosphere (e.g., nitrogen) is recommended.[\[5\]](#)
- Spills: In case of a spill, remove all ignition sources.[\[26\]](#) Sweep up the solid material, avoiding dust generation, and place it in a suitable container for disposal.[\[24\]](#)[\[27\]](#)
- Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[\[25\]](#)

Conclusion

(S)-(+)-2-Methylpiperazine is more than a simple chemical intermediate; it is a precision tool for the modern medicinal chemist. Its defined stereochemistry, coupled with the favorable pharmacokinetic properties of the piperazine scaffold, makes it an invaluable building block for synthesizing complex and highly selective pharmaceutical agents. A comprehensive understanding of its properties, synthetic routes, analytical methods, and safety protocols, as

outlined in this guide, is essential for leveraging its full potential in the quest for novel and more effective therapies.

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